molecular formula C13H10F2O B14766063 3,4-Difluoro-4'-methoxybiphenyl

3,4-Difluoro-4'-methoxybiphenyl

Cat. No.: B14766063
M. Wt: 220.21 g/mol
InChI Key: GYBIISSDQGGHSE-UHFFFAOYSA-N
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Description

3,4-Difluoro-4'-methoxybiphenyl is a biphenyl derivative with fluorine atoms at positions 3 and 4 on one benzene ring and a methoxy (-OCH₃) group at position 4' on the adjacent ring. This structure confers unique electronic and steric properties, making it valuable in materials science, pharmaceuticals, and organic synthesis. The methoxy group acts as an electron donor, while fluorination introduces electron-withdrawing effects, creating a polarizable system suited for applications requiring tunable electronic characteristics .

Properties

Molecular Formula

C13H10F2O

Molecular Weight

220.21 g/mol

IUPAC Name

1,2-difluoro-4-(4-methoxyphenyl)benzene

InChI

InChI=1S/C13H10F2O/c1-16-11-5-2-9(3-6-11)10-4-7-12(14)13(15)8-10/h2-8H,1H3

InChI Key

GYBIISSDQGGHSE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-4’-methoxy-1,1’-biphenyl typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed between an aryl halide and an arylboronic acid in the presence of a palladium catalyst and a base. For instance, the reaction between 3,4-difluoroiodobenzene and 4-methoxyphenylboronic acid in the presence of a palladium catalyst and potassium phosphate in a solvent mixture of tetrahydrofuran and water can yield the desired product .

Industrial Production Methods

Industrial production of biphenyl derivatives, including 3,4-Difluoro-4’-methoxy-1,1’-biphenyl, often employs scalable synthetic methodologies such as the Suzuki–Miyaura coupling due to its efficiency and functional group tolerance. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-4’-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various functionalized biphenyl derivatives, which can be further utilized in different applications .

Scientific Research Applications

3,4-Difluoro-4’-methoxy-1,1’-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism by which 3,4-Difluoro-4’-methoxy-1,1’-biphenyl exerts its effects involves interactions with molecular targets and pathways specific to its functional groups. For instance, the presence of fluorine atoms can enhance the compound’s binding affinity to certain biological targets, while the methoxy group can influence its electronic properties and reactivity .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The compound’s reactivity and electronic behavior are influenced by substituents. Key comparisons include:

Compound Name Substituents Electron Effect Applications Reference
3,4-Difluoro-4'-methoxybiphenyl 3,4-F₂; 4'-OCH₃ Electron-donating (OCH₃) Pharmaceuticals, fluorescent probes
3,4-Difluoro-4′-nitrobiphenyl 3,4-F₂; 4'-NO₂ Electron-withdrawing (NO₂) Intermediates for dyes/explosives
3,4-Difluoro-4'-(4-ethylcyclohexyl)biphenyl 3,4-F₂; 4'-C₆H₁₀C₂H₅ Steric hindrance (bulky alkyl) Liquid crystal displays (LCDs)
  • Methoxy vs. Nitro : The methoxy group enhances electron density on the biphenyl core, favoring electrophilic substitution reactions, whereas the nitro group deactivates the ring, directing reactivity toward nucleophilic pathways .
  • Alkyl vs. Methoxy : Cyclohexyl or propyl substituents (e.g., 3,4-Difluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl) introduce hydrophobicity and mesomorphic properties, critical for liquid crystal applications .

Physical Properties and Solubility

Substituents significantly impact melting points, boiling points, and solubility:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Solubility Trends
This compound C₁₃H₁₀F₂O 232.21 Not reported ~1.2 (predicted) Polar solvents (e.g., acetone)
3,4-Difluoro-4'-(4-ethylcyclohexyl)biphenyl C₂₀H₂₂F₂ 300.39 Not reported ~1.15 Non-polar solvents (hexane)
3,4-Difluoro-4′-nitrobiphenyl C₁₂H₇F₂NO₂ 235.19 343.9 (predicted) 1.208 Moderate polarity (DCM/EtOH)
  • Methoxy Derivative: Higher polarity due to -OCH₃ enhances solubility in polar solvents like acetone or ethanol .
  • Alkylcyclohexyl Derivatives: Bulkier substituents reduce polarity, favoring solubility in non-polar solvents and improving thermal stability in LCDs .

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